molecular formula C7H12ClNO B3030871 Furfurylamine, N-ethyl-, hydrochloride CAS No. 99357-37-6

Furfurylamine, N-ethyl-, hydrochloride

Cat. No.: B3030871
CAS No.: 99357-37-6
M. Wt: 161.63 g/mol
InChI Key: VSVVTOPMSFNWLR-UHFFFAOYSA-N
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Description

Furfurylamine, N-ethyl-, hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO and its molecular weight is 161.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biomass Conversion to Valuable Chemicals

  • Furan Derivatives from Plant Biomass : Furfural and its derivatives, such as furfurylamine, are pivotal in converting plant biomass into valuable chemicals for the chemical industry. These compounds serve as alternative feedstocks, potentially replacing non-renewable hydrocarbon sources. Furan derivatives like 2,5-furandicarboxylic acid and 5-ethoxymethylfurfural are vital for producing polymers, fuels, and various chemicals, underscoring the role of furfurylamine in sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).

Catalysis and Chemical Transformations

  • Catalytic Transformation to Cyclopentanones : Furfural and its derivatives, through catalytic processes, can be transformed into cyclopentanones, a class of compounds with wide commercial applications. This transformation is critical for producing compounds with commercial prospects, highlighting the versatility of furfurylamine derivatives in chemical synthesis (Dutta & Bhat, 2021).

Material Science and Engineering

  • Advanced Materials from Furan Compounds : Furfural and its derivatives, including furfurylamine, play a significant role in the development of advanced materials. These compounds are used to synthesize monomers and polymers, contributing to the creation of new functional materials and fuels. The synthesis of furanic derivatives illustrates the potential of furfurylamine in creating sustainable materials and energy solutions (Esteban, Vorholt, & Leitner, 2020).

Environmental and Green Chemistry

  • Green Chemistry and Solvent Selection : The dehydration of sugars to furfural derivatives emphasizes the importance of selecting environmentally benign solvents. This selection is crucial for increasing productivity while avoiding undesired side reactions, showcasing the relevance of furfurylamine in promoting green chemistry practices (Esteban, Vorholt, & Leitner, 2020).

Mechanism of Action

Target of Action

Furfurylamine, N-ethyl-, hydrochloride, also known as furfurylamine, is an aromatic amine . It is typically formed by the reductive amination of furfural with ammonia . The primary targets of furfurylamine are transaminases (TAms), which are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule .

Mode of Action

Furfurylamine interacts with its targets, the transaminases, in a process known as amination . This process involves the transfer of an amino group from a donor molecule to furfural, resulting in the formation of furfurylamine . This interaction results in changes to the furan ring, which is sensitive to reductive conditions .

Biochemical Pathways

The biochemical pathway affected by furfurylamine involves the conversion of furfurals into a number of valuable chemicals and fuels . This includes the production of furfurylamines by the selective reductive amination of furfurals . Furfurylamines have many applications, including as intermediates in the synthesis of pharmaceuticals such as antiseptic agents, antihypertensives, and diuretics .

Pharmacokinetics

The compound’s interaction with transaminases suggests that it may be metabolized by these enzymes

Result of Action

The result of furfurylamine’s action is the production of furfurylamines from furfurals . These furfurylamines have many applications, including as monomers in biopolymer synthesis and for the preparation of pharmacologically active compounds . The production of furfurylamines by the selective reductive amination of furfurals has received interest due to many potential applications .

Action Environment

The action of this compound is influenced by environmental factors. For example, the sensitivity of the furan ring to reductive conditions can affect the compound’s action . Additionally, the use of different amine donors can influence the amination process

Safety and Hazards

Furfurylamine is associated with several hazards, including skin corrosion/irritation, serious eye damage/eye irritation, and acute toxicity through oral, dermal, and inhalation routes .

Future Directions

The efficient synthesis of bio-based amines, including furfurylamine, from biomass-based furan compounds has received extensive attention in recent years. The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are being studied and discussed in depth .

Properties

IUPAC Name

ethyl(furan-2-ylmethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVVTOPMSFNWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC1=CC=CO1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99357-37-6
Record name Furfurylamine, N-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099357376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furfurylamine, N-ethyl-, hydrochloride
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Furfurylamine, N-ethyl-, hydrochloride
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Furfurylamine, N-ethyl-, hydrochloride
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Furfurylamine, N-ethyl-, hydrochloride
Reactant of Route 5
Furfurylamine, N-ethyl-, hydrochloride
Reactant of Route 6
Furfurylamine, N-ethyl-, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.